![molecular formula C16H12BrN3O B5614795 1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE](/img/structure/B5614795.png)
1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a quinazoline ring substituted with a bromo group and an amino group, which are linked to a phenyl ring through an ethanone moiety. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
将来の方向性
The future research directions for “1-{4-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone” and other quinazoline derivatives are likely to involve further exploration of their synthesis and biological activity. This could include the development of more efficient synthesis methods, as well as detailed studies of their mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-bromoquinazoline with 4-aminophenyl ethanone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromo group in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may require the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) to enhance the reactivity of the nucleophiles .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications. These derivatives often exhibit unique properties that make them valuable in drug development and other fields .
科学的研究の応用
1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of specific kinases involved in cell proliferation, thereby reducing tumor growth . The exact molecular pathways involved in its mechanism of action are still under investigation, but its ability to selectively target specific proteins makes it a valuable tool in scientific research.
類似化合物との比較
Similar Compounds
Several compounds share structural similarities with 1-{4-[(6-BROMOQUINAZOLIN-4-YL)AMINO]PHENYL}ETHAN-1-ONE, including:
6-Bromoquinazoline: A precursor in the synthesis of the target compound, known for its biological activity.
4-Aminophenyl Ethanone: Another precursor, used in various synthetic routes to create complex molecules.
Quinoxaline Derivatives: Compounds with similar heterocyclic structures, studied for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a versatile compound with potential applications in various scientific fields. Its unique structure also allows for the creation of diverse derivatives with tailored properties for specific applications.
特性
IUPAC Name |
1-[4-[(6-bromoquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10(21)11-2-5-13(6-3-11)20-16-14-8-12(17)4-7-15(14)18-9-19-16/h2-9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFYRIZKZDOATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)
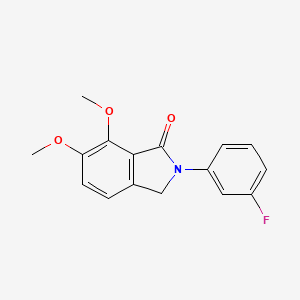
![N-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5614728.png)

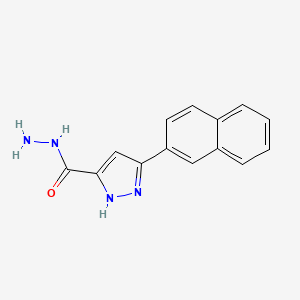
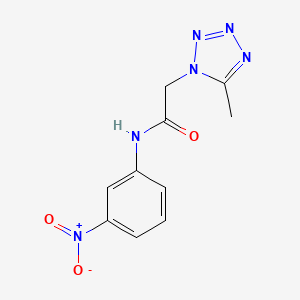
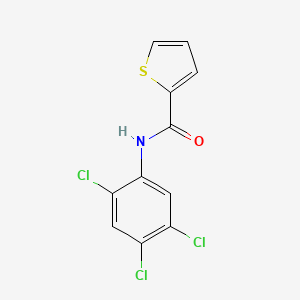
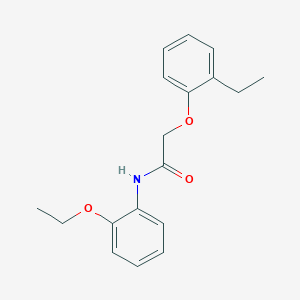
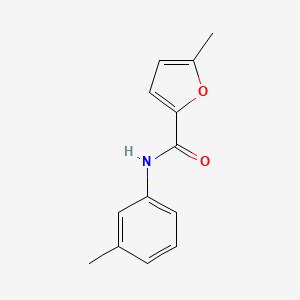
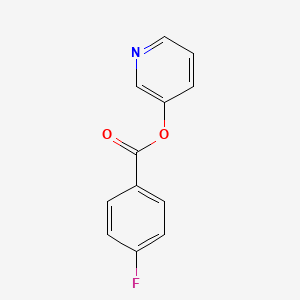
![5-METHYL[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE](/img/structure/B5614782.png)
![3-[(methyl{[2-(methylamino)-5-pyrimidinyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5614787.png)
![(3R*,4R*)-1-[(5-cyclopentyl-2-thienyl)methyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5614792.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5614801.png)
